molecular formula C11H21N3O2 B1396960 1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}imidazolidin-2-one CAS No. 1315619-15-8

1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}imidazolidin-2-one

Cat. No.: B1396960
CAS No.: 1315619-15-8
M. Wt: 227.3 g/mol
InChI Key: LXYMRHYTKMAIJA-AOOOYVTPSA-N
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Description

1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}imidazolidin-2-one is a chemical compound with the molecular formula C11H22N2O2. It is known for its unique structure, which includes a morpholine ring and an imidazolidinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}imidazolidin-2-one typically involves the reaction of 2,6-dimethylmorpholine with an appropriate imidazolidinone precursor. One common method involves the use of carbonylation reactions, where carbon monoxide is used as a carbonyl source in the presence of a catalyst . The reaction conditions often require a base, such as a tertiary amine, to buffer the reaction and facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale carbonylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced imidazolidinone derivatives.

    Substitution: Formation of substituted imidazolidinone derivatives.

Scientific Research Applications

1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}imidazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    2-Imidazolidone: A simpler analog with a similar imidazolidinone core.

    4-Methylmorpholine: A related compound with a morpholine ring but lacking the imidazolidinone moiety.

Uniqueness

1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}imidazolidin-2-one is unique due to its combination of the morpholine and imidazolidinone structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-9-7-13(8-10(2)16-9)5-6-14-4-3-12-11(14)15/h9-10H,3-8H2,1-2H3,(H,12,15)/t9-,10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYMRHYTKMAIJA-AOOOYVTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCN2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CCN2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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